molecular formula C19H19FN4O4S B11004749 methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11004749
M. Wt: 418.4 g/mol
InChI Key: YRKFUNAQLCETOY-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core fused with a quinazolinone moiety. The structure includes a fluoro-substituted quinazolinone ring linked via an acetyl-amino bridge to a thiazole ring bearing a propan-2-yl substituent and a methyl carboxylate group.

Properties

Molecular Formula

C19H19FN4O4S

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 2-[[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19FN4O4S/c1-9(2)16-15(18(27)28-4)23-19(29-16)22-14(25)8-24-10(3)21-13-6-5-11(20)7-12(13)17(24)26/h5-7,9H,8H2,1-4H3,(H,22,23,25)

InChI Key

YRKFUNAQLCETOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the thiazole ring and other substituents. Key steps may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: This step often involves the reaction of a suitable thioamide with a halogenated precursor.

    Acetylation and Esterification: The final steps involve acetylation of the quinazolinone core and esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions with reactive substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Quinazolinone Hybrids

The compound shares structural motifs with other thiazole-linked heterocycles. For instance, 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) () also contains a thiazole core but differs in substituents and lacks the quinazolinone moiety.

Substituent Effects on Molecular Conformation

The target compound’s 6-fluoro and 2-methyl groups on the quinazolinone ring enhance planarity and electron-withdrawing effects, which may improve binding to biological targets. In contrast, compounds like N1-chloroacetyl-N3-(4-aryl-5-arylazo-thiazol-2-yl)-thioureas (5-7) () feature bulkier arylazo substituents, which introduce steric hindrance and reduce solubility compared to the methyl carboxylate group in the target compound.

Research Findings and Implications

  • Steric Effects : The propan-2-yl group on the thiazole may reduce crystallinity but improve lipid solubility, aiding membrane penetration in biological systems.
  • Synthetic Complexity: The acetyl-amino bridge in the target compound requires precise coupling conditions, contrasting with the simpler thiourea cyclizations in .

Biological Activity

Methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for various biological activities. Its molecular formula is C22H22FN5O2C_{22}H_{22}FN_5O_2 with a molecular weight of approximately 407.4 g/mol. The presence of the 6-fluoro group enhances its biological activity by potentially increasing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₄O₄
Molecular Weight394.4 g/mol
DensityNot Available
Melting PointNot Available
Biological ActivityAntimicrobial, Anticancer

Antimicrobial Activity

Research indicates that compounds with a quinazolinone structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolinones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia) cells. The cytotoxicity is often attributed to the compound's ability to induce apoptosis and disrupt cellular signaling pathways.

Case Study:
In one study, the compound was tested against HepG2 cells, where it showed an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-fluorouracil, indicating its potential as an effective anticancer agent.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory and antioxidant activities. These effects are crucial for developing therapeutics targeting inflammatory diseases and oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications in the functional groups attached to the quinazolinone core can enhance potency and selectivity against specific biological targets. For example:

  • Fluorination at position 6 increases lipophilicity and may enhance cell membrane permeability.
  • Substituents on the thiazole ring can alter interaction with target proteins, impacting efficacy.

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